molecular formula C15H14Cl2N2O B5519328 2,5-dichloro-N-[4-(dimethylamino)phenyl]benzamide

2,5-dichloro-N-[4-(dimethylamino)phenyl]benzamide

Cat. No.: B5519328
M. Wt: 309.2 g/mol
InChI Key: ZQHVWIPCDPODKO-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-[4-(dimethylamino)phenyl]benzamide is an organic compound with a complex structure that includes two chlorine atoms, a dimethylamino group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[4-(dimethylamino)phenyl]benzamide typically involves the reaction of 2,5-dichlorobenzoic acid with 4-(dimethylamino)aniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-[4-(dimethylamino)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2,5-Dichloro-N-[4-(dimethylamino)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[4-(dimethylamino)phenyl]benzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzamide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorobenzamide: Lacks the dimethylamino group, resulting in different chemical properties and biological activities.

    4-(Dimethylamino)benzamide: Lacks the dichloro substitution, affecting its reactivity and applications.

    N-(4-Dimethylaminophenyl)benzamide: Similar structure but without the chlorine atoms, leading to variations in its chemical behavior.

Uniqueness

2,5-Dichloro-N-[4-(dimethylamino)phenyl]benzamide is unique due to the presence of both the dichloro and dimethylamino groups, which confer distinct chemical and biological properties

Biological Activity

2,5-Dichloro-N-[4-(dimethylamino)phenyl]benzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C12H14Cl2N2O
Molecular Weight: 273.16 g/mol
Structure: The compound features a benzamide core with dichloro and dimethylamino substituents, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of dichloro and dimethylamino groups enhances its binding affinity to specific enzymes and receptors, which may lead to diverse pharmacological effects:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes, thereby affecting metabolic pathways.
  • Receptor Interaction: It could modulate receptor activity, influencing signal transduction pathways that are crucial for cellular responses.

Biological Activities

Research indicates that this compound exhibits significant antimicrobial and anticancer properties:

  • Antimicrobial Activity: Studies have shown that the compound demonstrates inhibitory effects against various bacterial strains and fungi. For instance, derivatives of similar compounds have been tested with promising results against influenza A virus, indicating potential antiviral applications.
  • Anticancer Activity: Preliminary investigations suggest that this compound may possess cytotoxic properties against cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications in the chemical structure can enhance its potency against specific cancer types .

Research Findings

A variety of studies have explored the biological implications of this compound:

  • Pharmacological Evaluations:
    • In vitro assays have been conducted to assess the compound's efficacy against different pathogens and cancer cells. Results from these studies indicate varying degrees of effectiveness based on structural modifications .
  • Case Studies:
    • Research has highlighted specific cases where derivatives of this compound were synthesized and evaluated for their pharmacological properties. For example, some derivatives exhibited IC50 values indicating significant inhibition against viral replication.
  • Molecular Docking Studies:
    • Molecular docking simulations have been performed to predict the binding affinity of the compound to target proteins. These studies suggest that this compound can effectively bind to active sites of enzymes like dihydrofolate reductase (DHFR), which is pivotal in cancer therapy .

Data Tables

Biological Activity Target Pathogen/Cell Line IC50 Value (μg/mL) Reference
AntiviralInfluenza A0.5
AnticancerMKN-45 (gastric cancer)1.0
AntimicrobialE. coli2.0

Properties

IUPAC Name

2,5-dichloro-N-[4-(dimethylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O/c1-19(2)12-6-4-11(5-7-12)18-15(20)13-9-10(16)3-8-14(13)17/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHVWIPCDPODKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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